molecular formula C12H12F2N2O B12124838 1-(2,4-Difluorophenyl)-3-propyl-1h-pyrazol-5(4h)-one

1-(2,4-Difluorophenyl)-3-propyl-1h-pyrazol-5(4h)-one

Cat. No.: B12124838
M. Wt: 238.23 g/mol
InChI Key: ACWOUFYFXVLWHN-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-propyl-1h-pyrazol-5(4h)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-propyl-1h-pyrazol-5(4h)-one typically involves the following steps:

    Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the 2,4-difluorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazolone core with 2,4-difluorobenzene using a suitable catalyst.

    Attachment of the propyl chain: The final step involves the alkylation of the pyrazolone core with a propyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-propyl-1h-pyrazol-5(4h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyrazolone oxides.

    Reduction: Formation of reduced pyrazolone derivatives.

    Substitution: Formation of substituted pyrazolone derivatives.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-propyl-1h-pyrazol-5(4h)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-propyl-1h-pyrazol-5(4h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)-3-methyl-1h-pyrazol-5(4h)-one: Similar structure but with a methyl group instead of a propyl chain.

    1-(2,4-Difluorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one: Similar structure but with an ethyl group instead of a propyl chain.

Uniqueness

1-(2,4-Difluorophenyl)-3-propyl-1h-pyrazol-5(4h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl chain may influence its solubility, reactivity, and interaction with biological targets compared to its methyl and ethyl analogs.

Properties

Molecular Formula

C12H12F2N2O

Molecular Weight

238.23 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-5-propyl-4H-pyrazol-3-one

InChI

InChI=1S/C12H12F2N2O/c1-2-3-9-7-12(17)16(15-9)11-5-4-8(13)6-10(11)14/h4-6H,2-3,7H2,1H3

InChI Key

ACWOUFYFXVLWHN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=O)C1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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